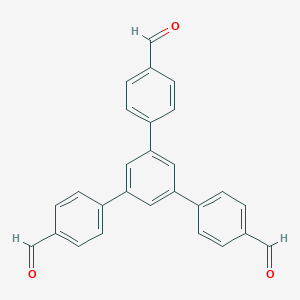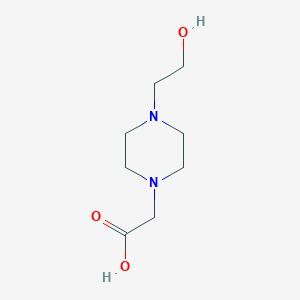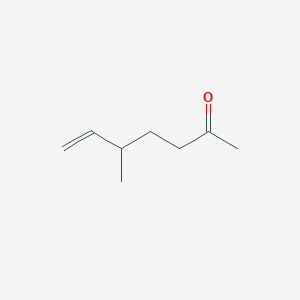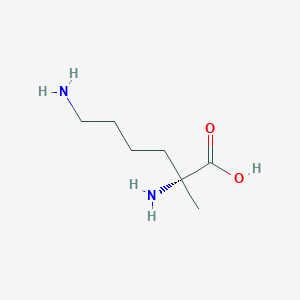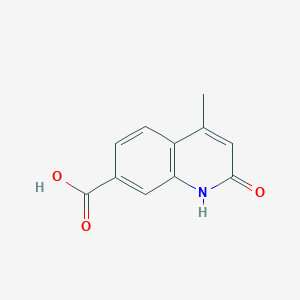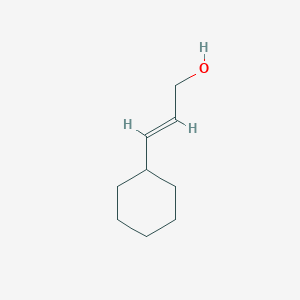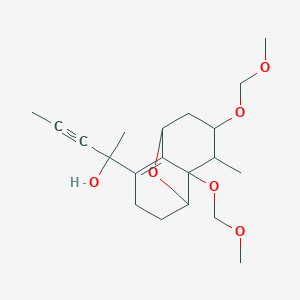![molecular formula C11H12N2S B055048 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine CAS No. 122914-50-5](/img/structure/B55048.png)
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine, also known as TQ, is a heterocyclic compound with potential therapeutic applications. TQ is a derivative of thienoquinoline and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine is its potential therapeutic applications in various fields, including cancer and neurodegenerative diseases. This compound has also been found to have low toxicity and high bioavailability. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine, including the investigation of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, the development of novel formulations and delivery systems can improve its bioavailability and pharmacokinetics. Additionally, the investigation of the mechanism of action of this compound can provide insights into its potential therapeutic applications.
合成法
The synthesis of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine involves several steps, including the condensation of 2-aminothiophenol with 2-chloroacetamide, followed by cyclization and reduction. The final product is obtained after purification and characterization.
科学的研究の応用
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. This compound has shown cytotoxic effects against cancer cells and has been found to induce apoptosis in cancer cells. Moreover, this compound has been shown to have neuroprotective effects and has been found to reduce inflammation in various animal models.
特性
| 122914-50-5 | |
分子式 |
C11H12N2S |
分子量 |
204.29 g/mol |
IUPAC名 |
5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C11H12N2S/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h5-6H,1-4H2,(H2,12,13) |
InChIキー |
PMWMMNQYOBSEDT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3C=CSC3=N2)N |
正規SMILES |
C1CCC2=C(C1)C(=C3C=CSC3=N2)N |
同義語 |
5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



